Structural Differentiation: C-25 Primary Alcohol Distinguishes Filicenol B from Filicenol A
Filicenol B is definitively characterized as filic-3-en-25-ol, bearing a primary alcohol (–CH₂OH) at the C-25 position of the filicane skeleton. By contrast, its closest congener filicenol A is filic-3-en-6β-ol, with a secondary alcohol at C-6 [1]. This regioisomeric difference was confirmed by IR, NMR (¹H and ¹³C), and mass spectral analysis, as well as chemical derivatization reactions yielding distinct oxidation and acetylation products [1]. The primary vs. secondary alcohol distinction creates measurably different reactivity: the C-25 primary alcohol of filicenol B is more accessible for esterification and oxidation than the hindered C-6 secondary alcohol of filicenol A.
| Evidence Dimension | Position and type of hydroxyl group on the filicane skeleton |
|---|---|
| Target Compound Data | Primary alcohol (–CH₂OH) at C-25; Structure: filic-3-en-25-ol |
| Comparator Or Baseline | Filicenol A: Secondary alcohol (–OH) at C-6β; Structure: filic-3-en-6β-ol |
| Quantified Difference | Regioisomeric: hydroxyl located at C-25 (primary, terminal) vs. C-6 (secondary, ring-positioned); distinct NMR chemical shifts for methyl groups (Table I in Shiojima et al., 1993) |
| Conditions | Structural elucidation by IR, ¹H NMR (200/400 MHz), ¹³C NMR (50 MHz), and mass spectrometry; confirmed by chemical interconversion reactions. |
Why This Matters
The primary vs. secondary alcohol distinction directly affects derivatization strategy, solubility profile, and potential hydrogen-bonding interactions, making filicenol B a chemically distinct entity from filicenol A for synthetic modification or probe development.
- [1] Shiojima, K., Arai, Y., Masuda, K., Kamada, T., & Ageta, H. (1993). Fern Constituents: Triterpenoids Isolated from the Leaves of Adiantum monochlamys. Filicenol A, Filicenol B, Isoadiantol B, Hakonanediol and Epihakonanediol. Chemical and Pharmaceutical Bulletin, 41(2), 262–267. View Source
